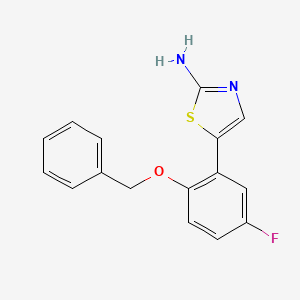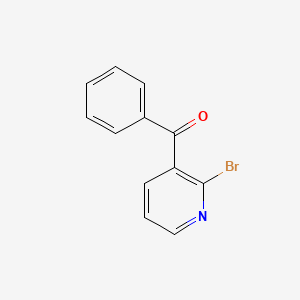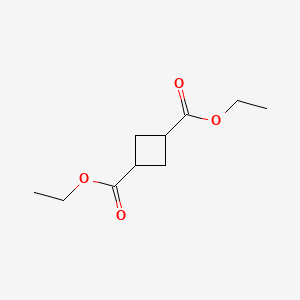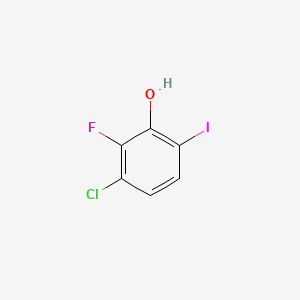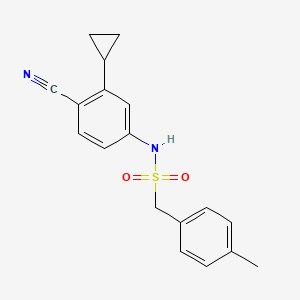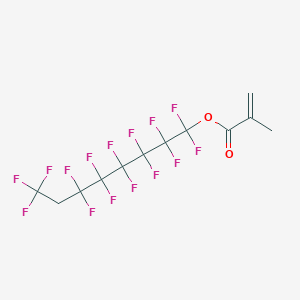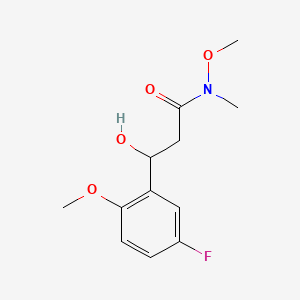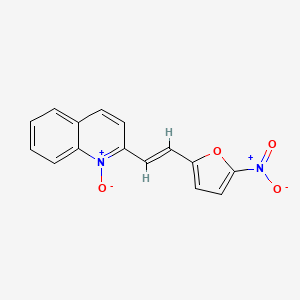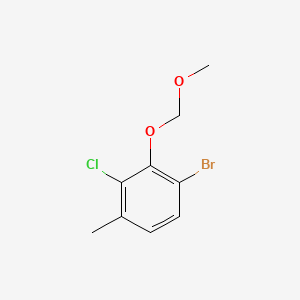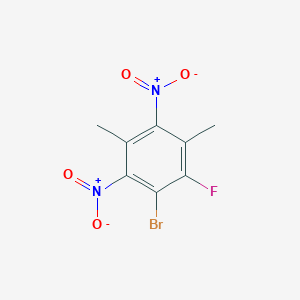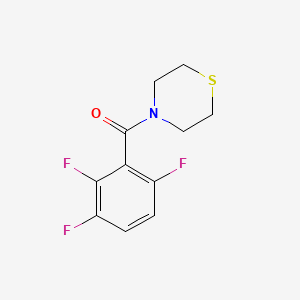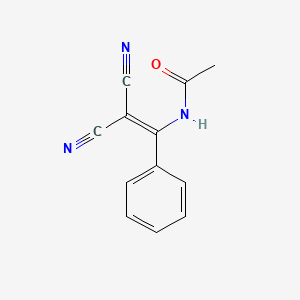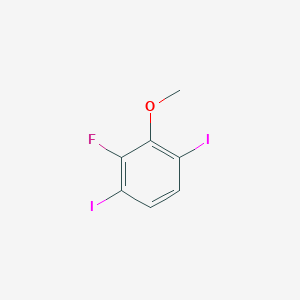![molecular formula C19H17N3O2 B14759070 N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline CAS No. 800-59-9](/img/structure/B14759070.png)
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety substituted with a nitro group and an ethenyl linkage to a dimethylaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Ethenylation: The nitrated quinoline is subjected to a Heck reaction with an appropriate vinyl halide to form the ethenyl linkage.
Dimethylation: Finally, the aniline moiety is dimethylated using formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Electrophiles such as alkyl halides.
Major Products
Reduction: Amino derivatives of quinoline.
Oxidation: Quinoline N-oxides.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The compound’s ability to intercalate into DNA strands disrupts the normal function of the DNA, leading to cell death.
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: Lacks the quinoline and nitro groups, making it less complex and less versatile in applications.
4-nitroquinoline N-oxide: Contains a nitro group and a quinoline core but lacks the ethenyl and dimethylamino groups.
Quinoline: The parent compound without any substituents.
Uniqueness
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline is unique due to its combination of a quinoline core, nitro group, ethenyl linkage, and dimethylamino group. This combination imparts unique electronic and chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
800-59-9 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C19H17N3O2/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22(23)24/h3-13H,1-2H3/b9-6- |
InChIキー |
RMJYQZOCZQRSIH-TWGQIWQCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


